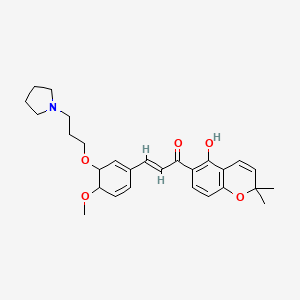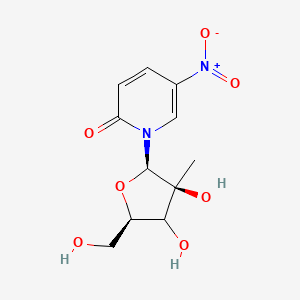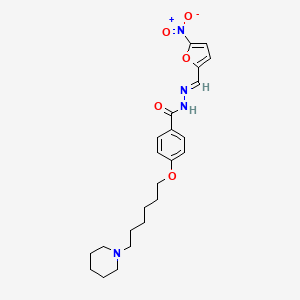
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt is a phospholipid commonly used in scientific research and industrial applications. It is a derivative of phosphatidic acid and consists of a glycerol backbone esterified with two stearic acid molecules and a phosphate group. This compound is known for its unique chemical properties, making it an effective tool in various fields such as drug delivery, liposome formulation, and membrane studies .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as:
- Esterification of glycerol with stearic acid using an acid catalyst.
- Phosphorylation of the resulting diester with phosphoric acid or a phosphorylating agent.
- Neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for efficiency and cost-effectiveness. The production process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography to achieve high purity and consistency .
化学反应分析
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phosphate group can participate in substitution reactions, forming different derivatives.
Hydrolysis: The ester bonds can be hydrolyzed, resulting in the release of stearic acid and glycerol phosphate
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Employed in the formulation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of cosmetics and personal care products as an emulsifier and stabilizer
作用机制
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt involves its incorporation into lipid bilayers and interaction with cellular membranes. It acts as a stabilizer and emulsifier, enhancing the solubility and bioavailability of encapsulated drugs. The compound can also modulate membrane fluidity and permeability, influencing cellular processes such as signal transduction and transport .
相似化合物的比较
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt can be compared with other similar compounds, such as:
1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt: Contains unsaturated fatty acids, leading to different physical properties and applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt: Contains shorter fatty acid chains, affecting its behavior in membranes.
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: Contains even shorter fatty acid chains, resulting in distinct properties and uses
The uniqueness of this compound lies in its specific fatty acid composition, which provides a balance of stability and fluidity in lipid bilayers, making it suitable for various applications .
属性
分子式 |
C39H75NaO8P- |
|---|---|
分子量 |
726.0 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-2/t37-;/m1./s1 |
InChI 键 |
ALPWRKFXEOAUDR-GKEJWYBXSA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
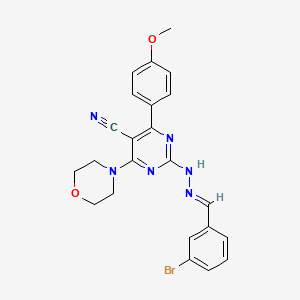
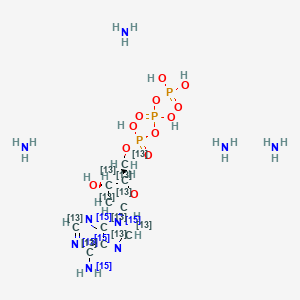
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)
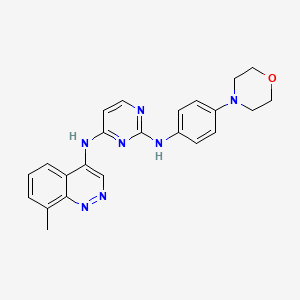

![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)


